molecular formula C21H14FN3O3S2 B14955507 3-allyl-5-{(Z)-1-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

3-allyl-5-{(Z)-1-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B14955507
M. Wt: 439.5 g/mol
InChI Key: BQRYMGZCDIOVCA-VBKFSLOCSA-N
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Description

The compound 3-allyl-5-{(Z)-1-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a structurally complex heterocyclic molecule featuring:

  • A thiazolidin-4-one core with a thioxo (C=S) group at position 2 and an allyl substituent at position 3 .
  • A (Z)-configured methylidene bridge linking the thiazolidinone to a pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a 4-fluorophenoxy group at position 2 .

Synthesis: The compound is likely synthesized via a Knoevenagel condensation between 3-allylrhodanine (a thiazolidinone precursor) and a pyrido[1,2-a]pyrimidinone ylide bearing a 4-fluorophenoxy substituent. This aligns with methods described for analogous thiazolidinone derivatives, where refluxing in THF with acetic acid catalysis yields (Z)-configured products .

Properties

Molecular Formula

C21H14FN3O3S2

Molecular Weight

439.5 g/mol

IUPAC Name

(5Z)-5-[[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H14FN3O3S2/c1-2-10-25-20(27)16(30-21(25)29)12-15-18(28-14-8-6-13(22)7-9-14)23-17-5-3-4-11-24(17)19(15)26/h2-9,11-12H,1,10H2/b16-12-

InChI Key

BQRYMGZCDIOVCA-VBKFSLOCSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)F)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)F)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-allyl-5-{(Z)-1-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one represents a novel class of thiazole derivatives that have garnered attention due to their potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18H16F N3O2S2
Molecular Weight: 385.46 g/mol
IUPAC Name: this compound

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the low micromolar range. The presence of the allyl and fluorophenyl groups is believed to enhance these effects by increasing membrane permeability and disrupting cellular processes .

Anticancer Effects

The anticancer potential of thiazole derivatives has been extensively studied. The compound under review has demonstrated cytotoxicity against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin . The mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cell proliferation .

Anti-inflammatory Properties

Compounds with thiazole structures have also been noted for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines has been observed in vitro, suggesting a potential application in treating inflammatory diseases. This activity may be linked to its interaction with NF-kB signaling pathways .

The biological activities of this compound are thought to arise from its structural characteristics that allow it to bind effectively to specific biological targets. These include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which play roles in inflammation.
  • Receptor Modulation: Its interaction with various receptors could modulate signaling pathways that lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Demonstrated significant antibacterial activity against E. coli and S. aureus.
Showed cytotoxic effects on A549 and Caco-2 cell lines with IC50 values lower than doxorubicin.
Reported anti-inflammatory effects via inhibition of pro-inflammatory cytokines in vitro.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound’s structure includes:

  • Thiazolidinone core : The 2-thioxo-1,3-thiazolan-4-one moiety, which is reactive due to its thioamide group.

  • Pyrido[1,2-a]pyrimidin-4-one core : A fused heterocyclic system with potential electrophilic sites.

  • Allyl group : Susceptible to polymerization or addition reactions.

  • 4-fluorophenoxy substituent : May influence electronic effects or participate in aromatic substitution.

These features collectively enable participation in nucleophilic substitution, ring-opening, and condensation reactions .

Ring-Opening Reactions

The thiazolidinone ring can undergo ring-opening under basic or acidic conditions due to its thioamide group. For example:

  • Nucleophilic attack : Reaction with amines or alcohols to form imine or oxime derivatives.

  • Hydrolysis : Potential cleavage of the thiazolidinone ring under acidic/basic conditions.

Substitution Reactions

  • Electrophilic aromatic substitution : The pyrido[1,2-a]pyrimidin-4-one core may undergo substitution at reactive positions.

  • Nucleophilic substitution : The fluorophenoxy group might participate in aromatic substitution if activated .

Addition Reactions

  • Diels-Alder reaction : The allyl group may act as a diene or dienophile.

  • Polymerization : Allyl groups can undergo radical or ionic polymerization .

Analytical and Characterization Techniques

TechniquePurposeKey Observations
NMR spectroscopy Confirm structure and stereochemistry (e.g., Z-configuration)Distinct signals for thiazolidinone and pyrido[1,2-a]pyrimidin-4-one cores.
Mass spectrometry Verify molecular weight (435.5 g/mol) and fragmentation patternsConfirm molecular formula (C₂₂H₁₇N₃O₃S₂).
TLC Monitor reaction progress and purityTrack intermediates during synthesis steps.

Comparison with Similar Compounds

Key Observations :

3-Substituents: The allyl group in the target compound may confer moderate lipophilicity, whereas benzyl () or propanoic acid () substituents alter solubility and bioavailability.

2-Substituents on Pyrido[1,2-a]pyrimidinone: The 4-fluorophenoxy group in the target compound likely enhances target binding affinity (e.g., kinase inhibition via halogen bonding), while ethylamino () or piperazinyl () groups improve solubility or CNS penetration.

Stereochemistry : The (Z)-configuration of the methylidene bridge is critical for maintaining planar conjugation, influencing π-π stacking interactions in biological targets .

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